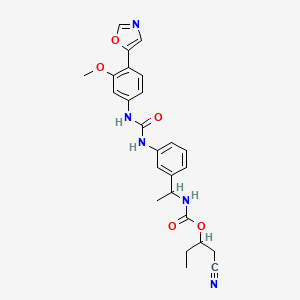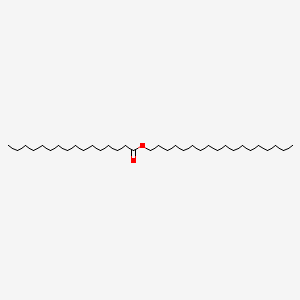
(-)-Iodocyanopindolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(-)-Iodocyanopindolol is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a tert-butylamino group, an iodinated indole ring, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Iodocyanopindolol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Iodination: The indole ring is then iodinated using iodine and an oxidizing agent such as iodic acid.
Introduction of the Hydroxy and tert-Butylamino Groups: The hydroxy group and the tert-butylamino group are introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the desired functional groups.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a dehydration reaction of an amide or an amine with a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields, as well as the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
(-)-Iodocyanopindolol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodinated indole ring can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
(-)-Iodocyanopindolol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (-)-Iodocyanopindolol involves its interaction with specific molecular targets and pathways. The hydroxy and tert-butylamino groups may interact with enzymes or receptors, leading to modulation of their activity. The iodinated indole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function.
類似化合物との比較
Similar Compounds
5-(3-tert-Butylamino-2-hydroxy)propoxy-3,4-dihydrocarbostyril hydrochloride: A potent beta-adrenoreceptor antagonist with antiarrhythmic properties.
Propranolol: A non-selective beta-blocker used in the treatment of hypertension and arrhythmias.
Pindolol: A beta-blocker with intrinsic sympathomimetic activity.
Uniqueness
(-)-Iodocyanopindolol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodinated indole ring and the carbonitrile group sets it apart from other similar compounds, providing unique opportunities for research and development.
特性
CAS番号 |
85124-14-7 |
|---|---|
分子式 |
C16H20IN3O2 |
分子量 |
413.25 g/mol |
IUPAC名 |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-iodo-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H20IN3O2/c1-16(2,3)19-8-10(21)9-22-13-6-4-5-11-14(13)15(17)12(7-18)20-11/h4-6,10,19-21H,8-9H2,1-3H3 |
InChIキー |
JBLUMBNIBNHRSO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)










